molecular formula C30H23N5O3S2 B2647603 3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690961-05-8

3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2647603
CAS No.: 690961-05-8
M. Wt: 565.67
InChI Key: HITQIABFGYXMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups, including an amine, a carboxamide, and a thiadiazole ring .

Scientific Research Applications

Carcinogenic Potential and Metabolic Pathways

  • Carcinogenicity Studies:

    • The compound, along with other heterocyclic amines, has been studied for its potential carcinogenic effects. Research has shown that humans are continually exposed to carcinogenic heterocyclic amines in food, suggesting the importance of understanding these compounds' metabolic pathways and potential health risks (Ushiyama et al., 1991).
  • Metabolic Pathways:

    • Detailed metabolic studies have explored the metabolism and macromolecular adduct formation of heterocyclic amines at low doses in humans and rodents. These studies provide insight into the dose-dependent formation of protein and DNA adducts, and variations in metabolite profiles between humans and rodents, which is crucial for understanding human exposure and the potential risk of these compounds (Turteltaub et al., 1999).

Exposure Assessment and Health Implications

  • Exposure and Health Risks:

    • Research has focused on assessing human exposure to carcinogenic heterocyclic amines through dietary sources and evaluating their mutational fingerprints in experimental animals. These studies are significant for understanding the exposure levels in different populations and assessing the health risks associated with these compounds (Nagao et al., 1996).
    • Studies have also analyzed the relationship between the intake of these compounds and the risk of diseases like lung cancer in specific populations, providing important data for public health considerations (Sinha et al., 2000).
  • Environmental and Dietary Factors:

    • Investigations into the effect of environmental factors like diet on the formation of serum albumin and hemoglobin adducts of heterocyclic amines provide insights into the extent of human exposure to these compounds. This research is crucial for understanding the role of dietary habits in exposure to potential carcinogens (Magagnotti et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not clear from the retrieved data. It’s possible that the compound could interact with biological targets in a way that depends on its specific structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the retrieved data. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5O3S2/c1-37-22-14-13-19(15-23(22)38-2)20-16-21(17-9-5-3-6-10-17)32-29-24(20)25(31)26(39-29)27(36)33-30-34-28(40-35-30)18-11-7-4-8-12-18/h3-16H,31H2,1-2H3,(H,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITQIABFGYXMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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